7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as BTMQ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis of Quinoline Derivatives : 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is synthesized efficiently through bromination reactions, demonstrating its usefulness in preparing novel trisubstituted quinoline derivatives. This process highlights its potential in the synthesis of complex organic compounds (Şahin et al., 2008).
Lithiation and Electrophilic Substitution : This compound undergoes lithiation and electrophilic substitution, providing a method for the mild electrophilic substitution of the tetrahydroquinoline core. This reaction is crucial for the synthesis of diverse organic compounds (Bouclé Sébastien et al., 2010).
Acid Catalyzed Reactions for Synthesis : The compound plays a role in acid-catalyzed formation of C-C and C-S bonds. It is used in organic synthesis, notably in the preparation of benzyl sulfides and polycyclic amines (Strada et al., 2019).
Nucleophilic Substitution Reactions : this compound reacts with nucleophiles, demonstrating its importance in the synthesis of organic compounds with specific functional groups (Brown, J. P., 1968).
Biological and Pharmaceutical Research
Use as Growth and Yield Stimulants in Agriculture : Derivatives of this compound have been studied for their potential to stimulate growth and yield in agricultural crops, highlighting its practical applications in enhancing plant productivity (Vostrikova et al., 2021).
Photolabile Protecting Group in Biological Messengers : It is used as a photolabile protecting group for carboxylic acids, demonstrating enhanced efficiency for in vivo applications due to its increased solubility and low fluorescence. This application is significant in biological research and drug delivery systems (Fedoryak et al., 2002).
Material Science
- Synthesis of Photochromic Compounds : The compound is involved in the synthesis of photochromic compounds like spiro[indoline-2,2'-2H- pyrano[3,2-h]quinolines], which have applications in material science and photodynamic therapy (Voloshin et al., 2008).
properties
IUPAC Name |
7-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQNPQAMRXNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=CC(=C2)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601403 | |
Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129790-08-5 | |
Record name | 7-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129790-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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